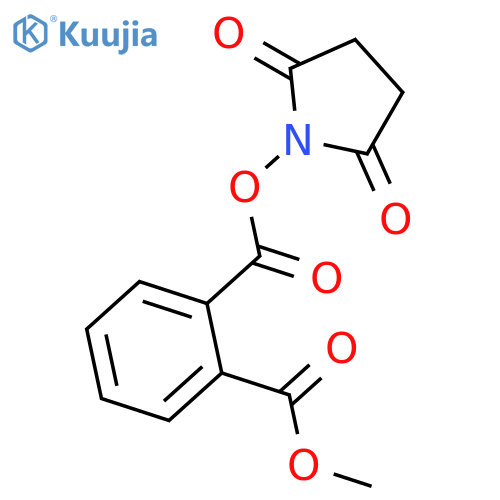Cas no 438470-19-0 (2,5-Dioxopyrrolidin-1-yl methyl phthalate)

438470-19-0 structure
商品名:2,5-Dioxopyrrolidin-1-yl methyl phthalate
2,5-Dioxopyrrolidin-1-yl methyl phthalate 化学的及び物理的性質
名前と識別子
-
- 2,5-Dioxopyrrolidin-1-yl methyl phthalate
- Benzoic acid, 2-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-, Methyl ester
- 2-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl benzene-1,2-dicarboxylate
- Methyl 2-[(succinimidooxy)carbonyl]benzoate
- methyl 2-((succinimidooxyl)carbonyl)benzoate
- methyl 2-(N-succinimidyloxycarbonyl)benzoate
- phthalic acid methyl ONSu ester
- DTXSID80447792
- SCHEMBL74375
- 438470-19-0
- GIJSYLHKJRKNDW-UHFFFAOYSA-N
- METHYL 2-((SUCCINIMIDOOXY)CARBONYL)BENZ
- METHYL 2-((SUCCINIMIDOOXY)CARBONYL)BENZ&
- methyl ((2-succinimidooxy)carbonyl)benzoate
- Methyl 2-[(succinimidooxy)carbonyl]benzoate, 97%
- 2,5-Dioxopyrrolidin-1-ylmethylphthalate
- DB-070477
- 1-(2,5-DIOXOPYRROLIDIN-1-YL) 2-METHYL PHTHALATE
- methyl 2-((succinimidooxy)carbonyl)benzoate
- MSB cpd
- G78723
- DTXCID20398613
-
- MDL: MFCD05865192
- インチ: InChI=1S/C13H11NO6/c1-19-12(17)8-4-2-3-5-9(8)13(18)20-14-10(15)6-7-11(14)16/h2-5H,6-7H2,1H3
- InChIKey: GIJSYLHKJRKNDW-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CC=CC=C1C(=O)ON2C(=O)CCC2=O
計算された属性
- せいみつぶんしりょう: 277.05900
- どういたいしつりょう: 277.05863707g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 430
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
じっけんとくせい
- ゆうかいてん: 76-80 °C (lit.)
- PSA: 89.98000
- LogP: 0.63190
2,5-Dioxopyrrolidin-1-yl methyl phthalate セキュリティ情報
2,5-Dioxopyrrolidin-1-yl methyl phthalate 税関データ
- 税関コード:2925190090
- 税関データ:
中国税関コード:
2925190090概要:
2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2,5-Dioxopyrrolidin-1-yl methyl phthalate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109008750-5g |
2,5-Dioxopyrrolidin-1-yl methyl phthalate |
438470-19-0 | 95% | 5g |
$236.64 | 2023-09-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 633925-5G |
2,5-Dioxopyrrolidin-1-yl methyl phthalate |
438470-19-0 | 5g |
¥799.37 | 2023-12-02 | ||
| Alichem | A109008750-10g |
2,5-Dioxopyrrolidin-1-yl methyl phthalate |
438470-19-0 | 95% | 10g |
$376.32 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M170365-5g |
2,5-Dioxopyrrolidin-1-yl methyl phthalate |
438470-19-0 | 97% | 5g |
¥629.90 | 2023-09-01 | |
| Aaron | AR003GPW-5g |
2,5-Dioxopyrrolidin-1-yl methyl phthalate |
438470-19-0 | 97% | 5g |
$100.00 | 2025-02-13 | |
| Chemenu | CM197022-10g |
2,5-dioxopyrrolidin-1-yl methyl phthalate |
438470-19-0 | 95% | 10g |
$444 | 2021-08-05 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M170365-25g |
2,5-Dioxopyrrolidin-1-yl methyl phthalate |
438470-19-0 | 97% | 25g |
¥2554.90 | 2023-09-01 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-235656-5g |
Methyl 2-[(succinimidooxy)carbonyl]benzoate, |
438470-19-0 | 5g |
¥346.00 | 2023-09-05 | ||
| 1PlusChem | 1P003GHK-5g |
2,5-Dioxopyrrolidin-1-yl methyl phthalate |
438470-19-0 | 97% | 5g |
$107.00 | 2024-05-02 | |
| 1PlusChem | 1P003GHK-25g |
2,5-Dioxopyrrolidin-1-yl methyl phthalate |
438470-19-0 | 97% | 25g |
$385.00 | 2024-05-02 |
2,5-Dioxopyrrolidin-1-yl methyl phthalate 関連文献
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
438470-19-0 (2,5-Dioxopyrrolidin-1-yl methyl phthalate) 関連製品
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
